molecular formula C14H21N3O2 B4441962 N-(2-methoxyethyl)-4-phenyl-1-piperazinecarboxamide

N-(2-methoxyethyl)-4-phenyl-1-piperazinecarboxamide

Cat. No. B4441962
M. Wt: 263.34 g/mol
InChI Key: UECUJOKNRMXDRB-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-phenyl-1-piperazinecarboxamide, also known as MEOP or MP-10, is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in recent years due to its potential use in scientific research, particularly in the field of neuroscience. MEOP is a synthetic compound that can be produced through various synthesis methods.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyethyl)-4-phenyl-1-piperazinecarboxamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, and as an antagonist at the dopamine D2 receptor and the α2-adrenergic receptor. This suggests that N-(2-methoxyethyl)-4-phenyl-1-piperazinecarboxamide may modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-4-phenyl-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects. In animal studies, it has been reported to increase extracellular levels of dopamine and serotonin in the prefrontal cortex, striatum, and nucleus accumbens. It has also been shown to increase the firing rate of dopaminergic neurons in the ventral tegmental area. These effects suggest that N-(2-methoxyethyl)-4-phenyl-1-piperazinecarboxamide may have potential therapeutic applications for disorders such as depression, anxiety, and addiction.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-4-phenyl-1-piperazinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for research purposes. It has also been shown to have high affinity for several neurotransmitter receptors, making it a potential tool for studying their function. However, N-(2-methoxyethyl)-4-phenyl-1-piperazinecarboxamide also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions and the animal model used. Further research is needed to fully elucidate its potential applications.

Future Directions

There are several future directions for research on N-(2-methoxyethyl)-4-phenyl-1-piperazinecarboxamide. One area of interest is its potential therapeutic applications for disorders such as depression, anxiety, and addiction. Another area of interest is its use as a tool for studying the function of neurotransmitter receptors and their role in behavior and cognition. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis methods for greater purity and yield.
Conclusion
N-(2-methoxyethyl)-4-phenyl-1-piperazinecarboxamide is a synthetic compound that has gained attention for its potential use in scientific research, particularly in the field of neuroscience. It has several advantages for lab experiments, including its high affinity for several neurotransmitter receptors and its ease of synthesis. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications. N-(2-methoxyethyl)-4-phenyl-1-piperazinecarboxamide represents a promising avenue for future research in the field of neuroscience.

Scientific Research Applications

N-(2-methoxyethyl)-4-phenyl-1-piperazinecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for several neurotransmitter receptors, including the serotonin 5-HT1A and 5-HT2A receptors, the dopamine D2 receptor, and the α2-adrenergic receptor. These receptors are involved in the regulation of mood, cognition, and behavior, making N-(2-methoxyethyl)-4-phenyl-1-piperazinecarboxamide a potential tool for studying these processes.

properties

IUPAC Name

N-(2-methoxyethyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-19-12-7-15-14(18)17-10-8-16(9-11-17)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECUJOKNRMXDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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